2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate is a chemical compound primarily used as a linker for antibody-drug conjugation (ADC). This compound plays a crucial role in the development of targeted cancer therapies by linking cytotoxic drugs to antibodies that specifically target cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the disulfanyl group.
Substitution: The compound can participate in substitution reactions, particularly involving the trimethylsilyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Plays a role in the development of antibody-drug conjugates for targeted cancer therapy.
Medicine: Contributes to the creation of targeted therapies that minimize side effects by delivering drugs directly to cancer cells.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. The linker ensures that the drug is released only upon reaching the target cells, thereby reducing systemic toxicity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound used as a protein crosslinker.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used to improve monoclonal antibody production.
1-(2,5-Dioxopyrrolidin-1-yl)(4-hydroxyphenyl)methyl)thiourea: A Mannich base ligand used in DNA-binding studies.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((2-methyl-5-oxo-5-(2-(trimethylsilyl)ethoxy)pentan-2-yl)disulfanyl)pentanoate is unique due to its specific structure, which allows it to function effectively as a linker in antibody-drug conjugates. Its ability to facilitate targeted drug delivery makes it a valuable compound in the development of cancer therapies.
Properties
Molecular Formula |
C21H37NO6S2Si |
---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
2-trimethylsilylethyl 4-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-2-methyl-5-oxopentan-2-yl]disulfanyl]-4-methylpentanoate |
InChI |
InChI=1S/C21H37NO6S2Si/c1-20(2,12-10-18(25)27-14-15-31(5,6)7)29-30-21(3,4)13-11-19(26)28-22-16(23)8-9-17(22)24/h8-15H2,1-7H3 |
InChI Key |
JZRMFTBOKQUORG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)OCC[Si](C)(C)C)SSC(C)(C)CCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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